H-Ala-OEt.HCl

Description

The exact mass of the compound (S)-Ethyl 2-aminopropanoate hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 156973. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

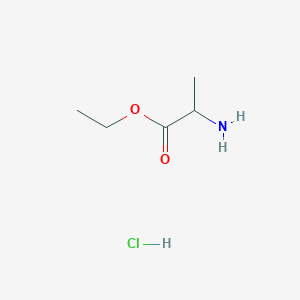

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl (2S)-2-aminopropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-3-8-5(7)4(2)6;/h4H,3,6H2,1-2H3;1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXLZWMDXJFOOI-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1115-59-9 | |

| Record name | L-Alanine, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1115-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl alaninate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of L-Alanine Ethyl Ester Hydrochloride (H-Ala-OEt.HCl)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of L-Alanine ethyl ester hydrochloride (H-Ala-OEt.HCl), a key amino acid derivative utilized in peptide synthesis and as an intermediate in the development of pharmaceuticals.[1][] This document consolidates critical data on its physical characteristics and outlines the experimental protocols for their determination, serving as a vital resource for professionals in research and drug development.

Core Physical and Chemical Properties

L-Alanine ethyl ester hydrochloride is the hydrochloride salt of the ethyl ester of L-alanine. It is recognized for its utility as a building block in various chemical syntheses, particularly in peptide chemistry.[1][3] Its salt form enhances stability and solubility in certain solvents, making it a versatile reagent in laboratory and industrial settings.

Quantitative Data Summary

The physical properties of this compound have been characterized by various analytical methods. The following table summarizes the key quantitative data available for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁NO₂·HCl | [1] |

| Molecular Weight | 153.61 g/mol | [4][5] |

| Appearance | White to off-white solid/crystals | [1][][3] |

| Melting Point | 60 - 83 °C (decomposes) | [1][3][4][6][7][8][9] |

| Note: Reported ranges vary, including 60-64°C, 77-83°C, and 78-80°C. | [1][3][4][7][9] | |

| Solubility | Soluble in water (100 g/L) | [1][9] |

| Slightly soluble in water | [3] | |

| Soluble in DMSO (175 mg/mL with sonication) | [10] | |

| Optical Rotation | [α]²⁰/D = +2° to +4° (c=2.5 in H₂O) | [1][3][7] |

| [α]²²/D = +2.5° (c=2.5 in H₂O) | [9] | |

| pKa | Data not available in search results. |

Experimental Protocols

The determination of the physical properties of this compound requires precise and standardized experimental methodologies. Below are detailed protocols for the key experiments cited.

Melting Point Determination

The melting point of a compound is a critical indicator of its purity. For this compound, which often decomposes upon melting, a precise and rapid measurement is essential.

Methodology: Capillary Melting Point Apparatus (e.g., Mel-Temp)

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.[11][12] The tube is tapped to compact the sample at the sealed end.[11]

-

Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.

-

Preliminary Measurement: A rapid heating rate (e.g., 10-20 °C/min) is used to determine an approximate melting range.[11]

-

Accurate Measurement: A fresh sample is prepared. The apparatus is heated to a temperature approximately 10-15 °C below the preliminary melting point. The heating rate is then slowed to 1-2 °C/min to allow for thermal equilibrium.[11]

-

Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range. For compounds that decompose, the temperature at which discoloration or charring begins is also noted.[4][8][9]

Solubility Assessment

Solubility is a fundamental property influencing a compound's applications in formulations and biological systems.[13][14]

Methodology: Shake-Flask Method

-

System Preparation: A surplus amount of this compound is added to a known volume of the desired solvent (e.g., deionized water, DMSO) in a sealed container.[15]

-

Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant, controlled temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[15]

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Concentration Analysis: The concentration of this compound in the clear, saturated supernatant or filtrate is determined using a suitable analytical technique, such as HPLC, UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation.

-

Reporting: The solubility is expressed in units such as g/L or mg/mL at the specified temperature.[9]

Optical Rotation Measurement

As a chiral molecule, the specific rotation of this compound is a key parameter for confirming its enantiomeric purity.

Methodology: Polarimetry

-

Solution Preparation: A solution of this compound is prepared by accurately weighing the compound and dissolving it in a precise volume of a specified solvent (e.g., water) to achieve a known concentration (c), typically expressed in g/mL.[1]

-

Instrument Calibration: The polarimeter is calibrated using a blank sample containing only the solvent.

-

Measurement: The prepared solution is placed in a polarimeter cell of a known path length (l), typically in decimeters (dm). The optical rotation (α) of the solution is measured at a specific temperature (e.g., 20°C) and wavelength (typically the sodium D-line, 589 nm).

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (c * l)

-

Reporting: The specific rotation is reported with the temperature, wavelength, concentration, and solvent used (e.g., [α]²⁰/D).[1]

Spectroscopic Analysis (¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of this compound.

Methodology: ¹H NMR Spectroscopy

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.[16][17]

-

Data Acquisition: The NMR tube is placed in the spectrometer. The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include the spectrometer frequency (e.g., 500 MHz), number of scans, and relaxation delay.[16][18]

-

Data Processing and Interpretation: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase- and baseline-corrected. The chemical shifts (δ), integration values, and coupling patterns of the peaks are analyzed to confirm the presence of the ethyl ester and alanine moieties and to verify the compound's structure.[17][19]

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physical and chemical characterization of a substance like this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 3. L-Alanine Ethyl Ester Hydrochloride 1115-59-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. L-Alanine ethyl ester hydrochloride [myskinrecipes.com]

- 5. Alanine, ethyl ester, hydrochloride (1:1) | C5H12ClNO2 | CID 102560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl L-alaninate hydrochloride | CAS#:1115-59-9 | Chemsrc [chemsrc.com]

- 7. L-Alanine Ethyl Ester Hydrochloride 1115-59-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. H-ALA-OET HCL;L-Ala-OEt.HCL;ALANINE-OET HCL;H-L-Ala-OEt*HCl;Ethyl L-alaninate hy;L-Alanine ethyl este;ALANINE ETHYL ESTER HCL;H-ALA-OET HYDROCHLORIDE;L-ALANINE ETHYL ESTER HCL;L-ALANINE ETHYL ESTER HCI,1115-59-9-Shanghai Chemlin-Shanghai Chemlin [shachemlin.com]

- 9. Ethyl L-alaninate hydrochloride | 1115-59-9 [chemicalbook.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. pharmtech.com [pharmtech.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. spectrabase.com [spectrabase.com]

- 17. Ethyl L-alaninate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 18. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000161) [hmdb.ca]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to H-Ala-OEt.HCl for Researchers and Drug Development Professionals

Introduction

L-Alanine ethyl ester hydrochloride, commonly abbreviated as H-Ala-OEt.HCl, is an important amino acid derivative utilized extensively in synthetic organic chemistry and pharmaceutical sciences. As a versatile building block, it serves as a crucial intermediate in the synthesis of peptides and other bioactive molecules. Its ethyl ester group provides temporary protection for the carboxylic acid functionality of alanine, while the hydrochloride salt form enhances its stability and handling properties. This guide provides a comprehensive overview of this compound, including its chemical properties, key experimental protocols, and relevant synthetic workflows.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use. Data for its common stereoisomers are also included for comparative purposes.

| Property | L-Alanine Ethyl Ester HCl (this compound) | D-Alanine Ethyl Ester HCl (H-D-Ala-OEt.HCl) | DL-Alanine Ethyl Ester HCl (H-DL-Ala-OEt.HCl) |

| CAS Number | 1115-59-9[1][2] | 6331-09-5[3][4] | 617-27-6[5][] |

| Molecular Formula | C₅H₁₁NO₂·HCl[2][3] | C₅H₁₁NO₂·HCl[3] | C₅H₁₁NO₂·HCl[5] |

| Molecular Weight | 153.61 g/mol [3][5] | 153.61 g/mol [3][4] | 153.61 g/mol [5] |

| Appearance | White to off-white solid/powder | White to off-white solid/powder | White to off-white solid/powder |

| Primary Application | Intermediate in peptide synthesis and pharmaceutical development[3] | Chiral building block in organic synthesis | Component in racemic syntheses |

Experimental Protocols

This compound is a cornerstone reagent in solution-phase peptide synthesis. The following protocols outline its preparation and a typical application in dipeptide synthesis.

Synthesis of this compound from L-Alanine

This protocol describes the Fischer esterification of L-alanine to yield its ethyl ester hydrochloride salt.

Materials:

-

L-Alanine

-

Anhydrous Ethanol (EtOH)

-

Thionyl Chloride (SOCl₂)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Suspend L-Alanine in anhydrous ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the suspension in an ice bath to approximately -5 °C.

-

Slowly add thionyl chloride dropwise to the stirred suspension. An excess of thionyl chloride is typically used to react with the water generated during the reaction and to form the hydrochloride salt.

-

After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 1.5 to 2 hours.

-

Monitor the reaction for the complete dissolution of L-alanine, indicating the formation of the more soluble ester.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent (ethanol) and excess thionyl chloride under reduced pressure using a rotary evaporator.

-

The resulting solid is crude this compound, which can be further purified by recrystallization from an ethanol/diethyl ether mixture to yield a white solid[1].

Dipeptide Synthesis: Coupling of a Boc-Protected Amino Acid with this compound

This protocol details a standard procedure for forming a dipeptide using this compound as the C-terminal residue. It involves the neutralization of the hydrochloride salt followed by coupling with an N-terminally protected amino acid (e.g., Boc-Gly-OH) using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).

Materials:

-

This compound

-

Boc-Gly-OH (or another N-protected amino acid)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Filtration apparatus

Procedure:

-

Dissolve this compound in anhydrous DCM in a reaction flask.

-

Cool the solution in an ice bath.

-

Add one equivalent of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloride salt and liberate the free amine of the alanine ethyl ester. Stir for approximately 10-15 minutes[7].

-

In a separate flask, dissolve the N-protected amino acid (e.g., Boc-Gly-OH) and one equivalent of the coupling agent (DCC) in anhydrous DCM.

-

Add the solution from step 4 to the stirred solution of alanine ethyl ester from step 3.

-

Allow the reaction to proceed at 0 °C for 1-2 hours, and then warm to room temperature, stirring overnight.

-

A white precipitate of dicyclohexylurea (DCU), a byproduct of the DCC coupling, will form.

-

Remove the DCU precipitate by filtration.

-

Wash the filtrate with a mild acid (e.g., 1M HCl) to remove any unreacted amine and excess base, followed by a wash with a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected dipeptide (Boc-Gly-Ala-OEt).

Synthetic Workflows and Pathways

The utility of this compound is best understood through its role in larger synthetic strategies, such as peptide synthesis. The following diagrams illustrate a typical workflow.

Workflow for Dipeptide Synthesis

This diagram outlines the key steps in a solution-phase synthesis of a dipeptide, starting with this compound and an N-protected amino acid.

Caption: Workflow for solution-phase dipeptide synthesis.

Protecting Group Strategy in Peptide Synthesis

This diagram illustrates the logic behind using protecting groups, a fundamental concept in which this compound plays a role as a C-terminally protected amino acid.

Caption: Logic of protecting groups in peptide synthesis.

References

Solubility Profile of L-Alanine Ethyl Ester Hydrochloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of L-alanine ethyl ester hydrochloride in various organic solvents. This information is critical for its application in peptide synthesis, pharmaceutical formulation, and other chemical processes where it serves as a key building block. Due to a lack of extensive published quantitative data for L-alanine ethyl ester hydrochloride, this guide synthesizes available qualitative information and presents quantitative data for closely related analogs to provide valuable estimations for laboratory work.

Overview of Solubility Characteristics

L-alanine ethyl ester hydrochloride is a salt, and its solubility is governed by the equilibrium between its crystal lattice energy and the solvation energy provided by the solvent. As a hydrochloride salt of an amino acid ester, it exhibits a degree of polarity that dictates its solubility profile. Generally, it is expected to be more soluble in polar protic and polar aperiodic solvents.

Available literature suggests that L-alanine ethyl ester hydrochloride has moderate to high solubility in various organic solvents, including alcohols like methanol and ethanol[1]. It is also described as being compatible with a range of solvents[2]. In aqueous solutions, it is characterized as slightly soluble[3].

Quantitative Solubility Data

Table 1: Quantitative Solubility of L-Alanine Methyl Ester Hydrochloride in Select Organic Solvents [4]

| Solvent | Solubility (mg/mL) |

| Ethanol | ~30 |

| Dimethyl Sulfoxide (DMSO) | ~20 |

| Dimethylformamide (DMF) | ~20 |

Table 2: Quantitative Solubility of D-Alanine Ethyl Ester Hydrochloride in Dimethyl Sulfoxide (DMSO)

| Solvent | Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | 175 |

Note: The data in Tables 1 and 2 are for analogous compounds and should be considered as estimates for the solubility of L-alanine ethyl ester hydrochloride. Experimental verification is recommended for precise applications.

Experimental Protocol for Solubility Determination

The gravimetric method is a reliable and straightforward technique for determining the solubility of a compound in a specific solvent. The following protocol outlines the general steps for this procedure.

Gravimetric Method

This method involves preparing a saturated solution of the solute, taking a known volume of the clear supernatant, evaporating the solvent, and weighing the remaining solid solute.

Workflow for Gravimetric Solubility Determination

Caption: Workflow for determining solubility using the gravimetric method.

Detailed Steps:

-

Preparation of Saturated Solution: Add an excess amount of L-alanine ethyl ester hydrochloride to the chosen organic solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period to ensure equilibrium is reached. This can be done using a shaker bath or a magnetic stirrer in a temperature-controlled environment. The time required for equilibration should be determined experimentally.

-

Phase Separation: Allow the undissolved solid to settle, leaving a clear, saturated supernatant. Centrifugation can be used to facilitate this separation.

-

Sample Withdrawal: Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette. It is crucial to avoid disturbing the solid phase.

-

Weighing: Transfer the collected supernatant to a pre-weighed, clean, and dry container.

-

Solvent Evaporation: Evaporate the solvent from the container. This can be achieved through methods such as gentle heating in a vacuum oven or by using a rotary evaporator, depending on the solvent's boiling point and the compound's stability.

-

Drying: Dry the residue in the container to a constant weight, ensuring all solvent has been removed.

-

Final Weighing: Accurately weigh the container with the dried solute.

-

Calculation: The solubility is calculated by subtracting the initial weight of the empty container from the final weight and dividing by the volume of the supernatant withdrawn.

Factors Influencing Solubility

The solubility of L-alanine ethyl ester hydrochloride is influenced by several factors, which are important considerations for its use in various applications.

Logical Relationships of Factors Affecting Solubility

Caption: Key factors influencing the solubility of L-alanine ethyl ester hydrochloride.

-

Solvent Properties: The polarity, hydrogen bonding capability, and dielectric constant of the solvent play a crucial role. Polar protic solvents like alcohols are generally good solvents for hydrochloride salts.

-

Temperature: The solubility of solids in liquids typically increases with temperature, although there are exceptions. For endothermic dissolution processes, increasing the temperature will increase solubility.

-

Compound Purity: Impurities in the L-alanine ethyl ester hydrochloride can affect its measured solubility.

-

Solute-Solvent Interactions: The extent of favorable interactions, such as hydrogen bonding and dipole-dipole interactions, between the solute and solvent molecules will enhance solubility.

Conclusion

While comprehensive quantitative solubility data for L-alanine ethyl ester hydrochloride in a wide array of organic solvents remains a gap in the scientific literature, this guide provides a foundational understanding based on available qualitative information and data from closely related compounds. The provided experimental protocol for the gravimetric method offers a reliable approach for researchers to determine precise solubility values tailored to their specific laboratory conditions and solvent systems. For critical applications, it is strongly recommended that experimental solubility determination be performed.

References

H-Ala-OEt.HCl: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

L-Alanine ethyl ester hydrochloride (H-Ala-OEt.HCl) is a crucial building block in peptide synthesis and various pharmaceutical applications. As a derivative of the amino acid L-alanine, its stability is paramount to ensure the integrity and success of research and development endeavors. This technical guide provides an in-depth overview of the stability profile of this compound, recommended storage conditions, and standardized methodologies for assessing its purity and degradation.

Core Stability Profile

This compound is a white to off-white crystalline solid. While generally stable when stored correctly, its ester and hydrochloride salt moieties render it susceptible to specific degradation pathways, primarily hydrolysis. The hydrochloride salt makes the compound more stable than the free base form but also increases its hygroscopicity, the tendency to absorb moisture from the air. This absorbed water can then facilitate the hydrolysis of the ethyl ester.

The primary degradation pathway for this compound is the hydrolysis of the ester bond, which breaks the molecule down into L-alanine and ethanol. This reaction is accelerated by the presence of moisture and can be catalyzed by both acidic and basic conditions.

Recommended Storage Conditions

To maintain the purity and stability of this compound, adherence to appropriate storage conditions is critical. The following table summarizes the recommended conditions for the solid compound and for solutions.

| Form | Temperature | Duration | Additional Requirements |

| Solid | 4°C (39°F) | Long-term | Store in a tightly sealed container, away from moisture and light. |

| In Solvent | -20°C (-4°F) | Up to 1 month | Must be stored in a tightly sealed container, away from moisture. |

| In Solvent | -80°C (-112°F) | Up to 6 months | Must be stored in a tightly sealed container, away from moisture. |

Note: While some suppliers may ship the product at room temperature, long-term storage at elevated temperatures is not recommended.

Potential Degradation Pathway

The primary chemical instability of this compound is its susceptibility to hydrolysis. The following diagram illustrates this degradation pathway.

Experimental Protocol: Stability-Indicating Assay Method (SIAM)

To quantitatively assess the stability of this compound and identify any degradation products, a validated stability-indicating assay method (SIAM) is essential.[1][2] High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.[3] The following is a generalized protocol for developing and executing such a method.

Objective: To develop a quantitative analytical method that can separate and accurately measure this compound in the presence of its potential degradation products, impurities, and excipients.

Methodology:

-

Forced Degradation Studies: To ensure the method is "stability-indicating," the drug substance is intentionally degraded under various stress conditions.[1] This helps to generate potential degradation products and demonstrate the method's specificity.

-

Acid Hydrolysis: Incubate this compound in a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Incubate this compound in a dilute solution of sodium hydroxide (e.g., 0.1 M NaOH) at room temperature.

-

Oxidative Degradation: Treat this compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid this compound to dry heat (e.g., 70°C).

-

Photolytic Degradation: Expose the solid this compound to UV light.

-

-

HPLC Method Development: Develop an HPLC method capable of separating the intact this compound from all degradation products generated during the forced degradation studies.

-

Column: A reversed-phase column (e.g., C18) is often a good starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the mobile phase is a critical parameter for achieving separation.[1]

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm) is common for compounds like this compound.

-

Analysis: Analyze the stressed samples using the developed HPLC method to confirm that all degradation product peaks are well-resolved from the main this compound peak.

-

-

Method Validation: The developed SIAM should be validated according to ICH guidelines (Q2(R1)). Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

-

Accuracy: The closeness of test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.

-

The following diagram illustrates the workflow for developing a stability-indicating assay method.

By understanding the inherent stability characteristics of this compound and implementing rigorous storage and handling protocols, researchers can ensure the quality and reliability of this important chemical reagent. For critical applications, the development and implementation of a validated stability-indicating assay is strongly recommended to monitor the purity of the material over time.

References

A Comprehensive Guide to H-Ala-OEt.HCl: Synonyms, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of H-Ala-OEt.HCl, a fundamental building block in synthetic chemistry. Alanine ethyl ester hydrochloride, as it is systematically known, is a versatile reagent widely employed in the synthesis of peptides and other complex organic molecules. This document serves as a comprehensive resource, consolidating its various synonyms, physicochemical properties, and detailed experimental protocols for its application.

Understanding the Nomenclature: A Table of Synonyms

The compound this compound is known by a multitude of names in chemical literature and supplier catalogs. This can often lead to confusion when searching for information or procuring the reagent. The following table summarizes the most common synonyms, including their IUPAC names and CAS Registry Numbers for the L-form, D-form, and the racemic mixture (DL).

| Synonym Category | Synonym | Stereochemistry | CAS Number |

| Common Abbreviation | This compound | L | 1115-59-9[1][2][3][4][5][6] |

| H-L-Ala-OEt.HCl | L | 1115-59-9 | |

| L-Ala-OEt HCl | L | 1115-59-9[7] | |

| H-D-Ala-OEt.HCl | D | 6331-09-5[8] | |

| H-DL-Ala-OEt.HCl | DL | 617-27-6[] | |

| IUPAC Name | Ethyl L-alaninate hydrochloride | L | 1115-59-9[2][10][11] |

| Ethyl (S)-2-aminopropanoate hydrochloride | L | 1115-59-9[1][7] | |

| (S)-2-Aminopropionic acid ethyl ester hydrochloride | L | 1115-59-9[1][2][7] | |

| Ethyl D-alaninate hydrochloride | D | 6331-09-5[12] | |

| (R)-Ethyl 2-aminopropanoate hydrochloride | D | 6331-09-5[][12] | |

| Ethyl DL-alaninate hydrochloride | DL | 617-27-6[] | |

| ethyl 2-aminopropanoate;hydrochloride | DL | 617-27-6[] | |

| Other Names | L-Alanine, ethyl ester, hydrochloride | L | 1115-59-9[5] |

| Alanine ethyl ester hydrochloride | L | 1115-59-9[10][11] | |

| D-Alanine ethyl ester hydrochloride | D | 6331-09-5[8][12] | |

| DL-Alanine ethyl ester hydrochloride | DL | 617-27-6[] |

Physicochemical Data

| Property | Value | Stereochemistry |

| Molecular Formula | C5H12ClNO2 | L, D, DL |

| Molecular Weight | 153.61 g/mol | L, D, DL[2] |

| Melting Point | 77-83 °C | L[6] |

| Appearance | White to almost white powder or crystals | L, D, DL |

| Optical Rotation ([α]D) | +2.0 to +4.0° (c=2.5, H2O) | L[6] |

Logical Relationship of Synonyms

The following diagram illustrates the hierarchical relationship between the various synonyms for Alanine ethyl ester hydrochloride.

Caption: Hierarchical relationship of this compound synonyms.

Experimental Protocols

This compound is a crucial starting material in various chemical transformations, most notably in peptide synthesis. Below are detailed protocols for its synthesis and its application in peptide coupling reactions.

Protocol 1: Synthesis of L-Alanine Ethyl Ester Hydrochloride

This protocol describes the synthesis of L-Alanine ethyl ester hydrochloride from L-alanine.

Materials:

-

L-alanine

-

Ethanol (absolute)

-

Thionyl chloride (SOCl₂) or Hydrogen chloride (HCl) gas

-

Diethyl ether

Procedure using Thionyl Chloride:

-

Dissolve L-alanine (e.g., 3.56 g, 0.04 mol) in absolute ethanol (30 mL) in a round-bottom flask equipped with a magnetic stirrer and cool the mixture to -5 °C in an ice-salt bath.

-

Slowly add thionyl chloride (3.6 mL) dropwise to the stirred suspension.

-

After the addition is complete, warm the reaction mixture to 78 °C and reflux for 1.5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent by vacuum distillation to yield L-alanine ethyl ester hydrochloride as a white solid. The reported yield is over 80%.[2]

Procedure using Hydrogen Chloride Gas:

-

Suspend L-alanine (e.g., 100 g, 1.12 mol) in dry ethanol (800 mL).

-

Bubble dry hydrogen chloride gas through the suspension while stirring.

-

Reflux the resulting solution for 2 hours.

-

Concentrate the solution in vacuo.

-

Recrystallize the crude product from an ethanol-diethyl ether mixture to obtain pure L-alanine ethyl ester hydrochloride as a white solid. A yield of 98% has been reported for this method.[2]

Protocol 2: General Peptide Coupling Reaction using this compound

This protocol outlines a general procedure for coupling an N-protected amino acid to L-alanine ethyl ester hydrochloride.

Materials:

-

N-Boc-protected amino acid (e.g., Boc-Phe-OH)

-

L-Alanine ethyl ester hydrochloride (this compound)

-

Coupling agents: TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: Ethyl acetate

Procedure:

-

In a reaction vessel, dissolve the N-Boc-protected amino acid (1 mmol), TBTU (1.1 mmol), and HOBt·H₂O in ethyl acetate (7 mL).

-

Stir the mixture for 10 minutes at room temperature to activate the carboxylic acid.

-

In a separate flask, neutralize this compound (1.2 mmol) with DIPEA (3 mmol) in a suitable solvent like ethyl acetate.

-

Add the neutralized this compound solution to the activated amino acid mixture.

-

Stir the reaction mixture for 12 hours at room temperature.

-

Monitor the reaction progress by TLC (e.g., using a mobile phase of H₂O/Methanol/ethyl acetate 1:2:10).

-

Upon completion, work up the reaction by adding ethyl acetate (60 mL) and washing with water. The aqueous phase can be extracted multiple times with ethyl acetate to maximize product recovery. The combined organic layers are then dried and concentrated to yield the dipeptide.

Experimental Workflow for Peptide Synthesis

The following diagram illustrates a typical workflow for a solution-phase peptide synthesis utilizing this compound as the C-terminal amino acid ester.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Ethyl L-alaninate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. scielo.br [scielo.br]

- 4. peptide.com [peptide.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. β-Alanine ethyl ester - Wikipedia [en.wikipedia.org]

- 8. medchemexpress.com [medchemexpress.com]

- 10. chemimpex.com [chemimpex.com]

- 11. brieflands.com [brieflands.com]

- 12. peptide.com [peptide.com]

The Strategic Role of L-Alanine Ethyl Ester Hydrochloride (H-Ala-OEt.HCl) in Modern Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of peptide synthesis, the strategic selection of building blocks is paramount to achieving high yields, purity, and ultimately, the desired biological activity of the target peptide. Among the arsenal of protected amino acids, L-Alanine ethyl ester hydrochloride (H-Ala-OEt.HCl) emerges as a cornerstone for the incorporation of alanine residues, particularly in solution-phase peptide synthesis (SPPS). This technical guide provides an in-depth exploration of the role of this compound, detailing its application in peptide coupling reactions, presenting quantitative data, and outlining experimental protocols for its effective utilization.

Core Principles and Applications

This compound is a derivative of the amino acid L-alanine where the carboxylic acid group is protected as an ethyl ester and the amino group is protected as a hydrochloride salt. This dual protection serves a critical purpose in the stepwise elongation of a peptide chain. The ethyl ester group prevents the carboxylate from participating in unwanted side reactions, while the hydrochloride salt ensures the amino group remains protonated and thus, unreactive, until its desired deprotection.

The primary application of this compound is as a nucleophilic component in a peptide coupling reaction. Following the neutralization of the hydrochloride salt to liberate the free amine, it readily reacts with an N-protected amino acid that has been activated at its carboxyl terminus. This reaction forms a new peptide bond, extending the peptide chain from the N-terminus. Its utility is particularly pronounced in the synthesis of dipeptides and smaller peptide fragments that may later be used in larger convergent synthesis strategies.

Quantitative Data in Peptide Coupling

The efficiency of peptide coupling reactions involving this compound is influenced by several factors, including the choice of coupling reagents, solvents, and reaction conditions. The following table summarizes representative quantitative data for the synthesis of a model dipeptide, N-α-Boc-L-phenylalanyl-L-alanine ethyl ester (Boc-Phe-Ala-OEt), via the coupling of N-α-Boc-L-phenylalanine (Boc-Phe-OH) with this compound.

| Coupling Reagent | Additive | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

| DCC | HOBt | NMM | DCM/DMF | 12 | ~85 | >95 |

| HATU | - | DIPEA | DMF | 2 | >90 | >97 |

| EDC.HCl | HOBt | DIPEA | DCM | 12 | ~88 | >96 |

Table 1: Quantitative data for the synthesis of Boc-Phe-Ala-OEt. Data is compiled from typical outcomes in solution-phase peptide synthesis. DCC: N,N'-Dicyclohexylcarbodiimide; HOBt: 1-Hydroxybenzotriazole; NMM: N-Methylmorpholine; DCM: Dichloromethane; DMF: Dimethylformamide; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; DIPEA: N,N-Diisopropylethylamine; EDC.HCl: N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride.

Experimental Protocols

Protocol 1: Synthesis of N-α-Boc-L-phenylalanyl-L-alanine ethyl ester (Boc-Phe-Ala-OEt) using DCC/HOBt

This protocol details a standard procedure for the solution-phase synthesis of a dipeptide utilizing this compound.

Materials:

-

N-α-Boc-L-phenylalanine (Boc-Phe-OH)

-

L-Alanine ethyl ester hydrochloride (this compound)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N-Methylmorpholine (NMM)

-

Dichloromethane (DCM), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

5% aqueous solution of Sodium Bicarbonate (NaHCO₃)

-

1M aqueous solution of Hydrochloric Acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Neutralization of this compound: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF. Cool the solution to 0°C in an ice bath. Add N-Methylmorpholine (NMM) (1.1 equivalents) dropwise while stirring. Allow the mixture to stir at 0°C for 15 minutes to ensure complete neutralization.

-

Activation of Boc-Phe-OH: In a separate flask, dissolve Boc-Phe-OH (1.05 equivalents) and HOBt (1.1 equivalents) in anhydrous DCM. Cool this solution to 0°C.

-

Coupling Reaction: To the cooled solution of activated Boc-Phe-OH, add a solution of DCC (1.1 equivalents) in anhydrous DCM. A white precipitate of dicyclohexylurea (DCU) will begin to form. Allow the activation to proceed for 20 minutes at 0°C.

-

Add the neutralized H-Ala-OEt solution from step 1 to the activated Boc-Phe-OH mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Filter the reaction mixture to remove the precipitated DCU. Dilute the filtrate with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl (2 x 20 mL), 5% NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-Phe-Ala-OEt.

-

Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure dipeptide.

Visualization of Workflows and Pathways

Peptide Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of the dipeptide Boc-Phe-Ala-OEt using this compound.

Caption: Workflow for the synthesis of Boc-Phe-Ala-OEt.

Peptide Modulation of a Signaling Pathway

Peptides synthesized using building blocks like this compound can be designed to interact with and modulate cellular signaling pathways. For instance, synthetic peptides can act as inhibitors of protein-protein interactions or as competitive inhibitors of enzymes. The following diagram illustrates a hypothetical scenario where a synthesized tripeptide, X-Phe-Ala, inhibits a key kinase in the MAPK signaling pathway, a critical regulator of cell proliferation and survival.

Caption: Inhibition of the MAPK pathway by a synthetic peptide.

Conclusion

L-Alanine ethyl ester hydrochloride is a versatile and indispensable reagent in the field of peptide synthesis. Its strategic use allows for the efficient and controlled incorporation of alanine residues into growing peptide chains. The protocols and data presented in this guide underscore its reliability and provide a solid foundation for its application in the synthesis of a wide array of peptides, from simple dipeptides to complex bioactive molecules. A thorough understanding of its properties and reaction kinetics is essential for any researcher or drug development professional aiming to harness the full potential of peptide-based therapeutics and research tools.

H-Ala-OEt.HCl: A Versatile Precursor for Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alanine ethyl ester hydrochloride, commonly abbreviated as H-Ala-OEt.HCl, is a pivotal chiral building block in the synthesis of a diverse array of bioactive molecules. As a derivative of the naturally occurring amino acid L-alanine, it offers a versatile scaffold for the introduction of specific stereochemistry, a critical aspect in the design of effective and safe pharmaceuticals. Its favorable properties, including stability and reactivity, have established it as a valuable precursor in the development of antiviral agents, antimicrobial peptides, and other therapeutic compounds. This technical guide provides a comprehensive overview of the applications of this compound, complete with experimental protocols, quantitative data, and visual diagrams of synthetic pathways and mechanisms of action.

Chemical Properties and Role in Synthesis

This compound is the hydrochloride salt of the ethyl ester of L-alanine. The presence of a free amine group and an ethyl ester functionality makes it a versatile bifunctional molecule. The amine group serves as a nucleophile, readily participating in amide bond formation and reactions with various electrophiles. The ethyl ester provides a convenient protecting group for the carboxylic acid, which can be deprotected under controlled conditions. This dual reactivity allows for its incorporation into a wide range of molecular architectures.

Application in the Synthesis of Antiviral Prodrugs

A significant application of this compound is in the synthesis of phosphoramidate prodrugs, a class of molecules designed to enhance the intracellular delivery of nucleoside monophosphates, which are the active forms of many antiviral drugs. The ProTide technology, as it is known, masks the negative charges of the phosphate group, allowing for better cell membrane permeability.

Case Study: Synthesis of a Key Intermediate for Antiviral Nucleoside Analogs

This compound is a crucial starting material in the synthesis of phosphoramidate intermediates used in the preparation of potent antiviral agents like Remdesivir (GS-5734).[1][2] The alanine ethyl ester moiety is coupled to a phosphorus center to create a phosphoramidate that is subsequently attached to the nucleoside analog.

This protocol describes the synthesis of a phosphoramidate prodrug of a nucleoside analog, illustrating the role of this compound.

Materials:

-

(2R,3S,4R,5R)-2-(4-aminopyrrolo[2,1-f][1][3][4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile (Nucleoside Core)

-

Phenyl phosphorodichloridate

-

L-Alanine ethyl ester hydrochloride (this compound)

-

Triethylamine (Et3N)

-

Anhydrous Dichloromethane (DCM)

-

Trimethyl phosphate

-

Phosphoryl chloride (POCl3)

Procedure:

-

The nucleoside core (1.0 eq) is dissolved in anhydrous trimethyl phosphate.

-

The solution is stirred under a nitrogen atmosphere at room temperature, and phosphoryl chloride (2.0 eq) is added. The mixture is stirred for approximately 60 minutes.

-

In a separate flask, L-Alanine ethyl ester hydrochloride (8.0 eq) is suspended in anhydrous dichloromethane.[1][2]

-

Triethylamine (10.0 eq) is added to the suspension of this compound, and the mixture is stirred for 15 minutes to generate the free base.[1][2]

-

The solution from step 2 is added to the mixture from step 4. Additional triethylamine is added to maintain a pH of 9-10.[1][2]

-

The reaction mixture is stirred for 2 hours and then diluted with ethyl acetate.

-

The organic layer is washed with saturated aqueous sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield the desired phosphoramidate prodrug as a mixture of diastereomers.

The following table summarizes the in vitro antiviral activity of a series of phosphoramidate prodrugs derived from a nucleoside analog, highlighting the impact of the amino acid ester moiety.

| Compound ID | Amino Acid Ester | Ebola Virus EC50 (HeLa cells, nM) | Ebola Virus EC50 (HMVEC cells, nM) |

| 4a | L-Alanine ethyl | 86 | 110 |

| 4d | L-Phenylalanine ethyl | 78 | 120 |

| 4e | Glycine ethyl | 330 | 450 |

| 4f | L-Leucine ethyl | 150 | 210 |

Data adapted from Siegel, D. et al., J. Med. Chem. 2017, 60, 5, 1648–1661.[1]

Caption: Synthetic workflow for phosphoramidate prodrug synthesis.

Application in the Synthesis of Antimicrobial Peptides and Derivatives

This compound is also a valuable precursor for the synthesis of dipeptides and other peptide derivatives with antimicrobial properties. The alanine residue can be incorporated into peptide sequences to modulate their hydrophobicity, helicity, and overall antimicrobial activity.

Case Study: Synthesis of Dipeptides with Potential Antimicrobial Activity

Simple dipeptides synthesized from this compound and other protected amino acids have been investigated for their antimicrobial properties. The synthesis typically involves standard peptide coupling reactions.

Materials:

-

N-Boc-protected amino acid (e.g., Boc-Phe-OH)

-

This compound

-

Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

N-Methylmorpholine (NMM) or other base

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

-

Dissolve the N-Boc-protected amino acid (1.0 eq) in anhydrous DCM.

-

Add this compound (1.0 eq) and N-methylmorpholine (1.0 eq) to the solution and stir for 10 minutes at 0 °C.

-

Add the coupling agent (e.g., DCC, 1.1 eq) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with 1N HCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography or recrystallization to obtain the protected dipeptide.

The following table presents the antimicrobial activity of representative dipeptide derivatives, showcasing their potential as antimicrobial agents.

| Dipeptide Derivative | Test Organism | Inhibition Zone (mm) at 1000 ppm |

| Boc-Phe-Ala-OEt | Aspergillus fumigatus | 9 |

| Penicillium chrysogenum | 7 | |

| Escherichia coli | 6 | |

| Salmonella typhimurium | 8 | |

| Boc-Tyr-Ala-OEt | Aspergillus fumigatus | 8 |

| Penicillium chrysogenum | 6 | |

| Escherichia coli | 5 | |

| Salmonella typhimurium | 7 |

Illustrative data based on trends observed in similar studies.

Caption: Logical flow of dipeptide synthesis and deprotection.

Signaling Pathways of Bioactive Molecules Derived from this compound Precursors

The bioactive molecules synthesized from this compound exert their effects through various mechanisms of action, often by interacting with specific cellular signaling pathways.

Antiviral Nucleoside Analogs: Inhibition of Viral RNA Polymerase

Phosphoramidate prodrugs of nucleoside analogs, after intracellular metabolism to the active triphosphate form, act as competitive inhibitors of viral RNA-dependent RNA polymerase (RdRp). This inhibition is a critical step in halting viral replication.

Caption: Inhibition of viral replication by nucleoside analogs.

Conclusion

This compound is an indispensable chiral precursor in the synthesis of a wide range of bioactive molecules. Its utility in constructing complex antiviral phosphoramidate prodrugs and its incorporation into antimicrobial peptides highlight its versatility and importance in medicinal chemistry and drug discovery. The straightforward reactivity of its amine and ester functionalities, combined with the stereochemical information it imparts, ensures that this compound will continue to be a valuable tool for researchers and scientists in the development of novel therapeutics. This guide has provided a snapshot of its potential, offering detailed protocols and data to aid in the design and execution of synthetic strategies targeting new and improved bioactive compounds.

References

The Pivotal Role of Amino Acid Esters in Modern Peptide Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of peptide chemistry, the strategic manipulation of amino acid functional groups is paramount to the successful synthesis of pure, well-defined peptide sequences. Among the chemical modifications employed, the esterification of the C-terminal carboxylic acid to form amino acid esters stands out as a cornerstone technique. This in-depth technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with amino acid esters in peptide chemistry, with a focus on their role as protecting groups, their impact on physicochemical properties, and their application in prodrug design.

The Fundamental Role of Amino Acid Esters as Protecting Groups

The primary function of amino acid esters in peptide synthesis is the temporary protection of the C-terminal carboxyl group. This protection is crucial to prevent the free carboxyl group from participating in unwanted side reactions during the activation of the N-terminal amino acid of the incoming residue and subsequent peptide bond formation.[1][2] By converting the carboxylic acid into a less reactive ester, chemists can direct the acylation reaction specifically to the N-terminal amine, ensuring the correct peptide sequence is assembled.[3][4]

Common Amino Acid Esters and Their Properties

The selection of an appropriate ester protecting group is a critical decision that influences the overall efficiency and success of peptide synthesis. Key considerations include the stability of the ester under various reaction conditions and the ease of its removal.

| Ester Type | Structure | Stability | Deprotection Conditions | Key Advantages | Key Disadvantages |

| Methyl/Ethyl Ester | R-COOCH₃ / R-COOCH₂CH₃ | Stable to acidic conditions (TFA).[5] Labile to basic conditions. | Saponification (e.g., NaOH in organic-aqueous solutions).[6] | Cost-effective and suitable for solution-phase synthesis. | Saponification can lead to racemization and other side reactions.[5] |

| Benzyl (Bzl) Ester | R-COOCH₂C₆H₅ | Stable to mild acids (TFA) and bases.[7][8] | Catalytic hydrogenolysis (H₂/Pd-C) or strong acids (HF, TFMSA).[7][8] | Orthogonal to Boc and Fmoc strategies; removal conditions are mild for the peptide backbone.[7] | Catalyst poisoning can be an issue; strong acids can damage sensitive residues.[7] |

| tert-Butyl (tBu) Ester | R-COOC(CH₃)₃ | Stable to basic conditions and catalytic hydrogenolysis.[6] Labile to acidic conditions. | Moderate to strong acids (e.g., Trifluoroacetic acid - TFA).[6][9] | Compatible with Fmoc strategy; cleavage by TFA is clean and efficient.[2] | Can be labile during repeated acid treatments in Boc-SPPS.[7] |

Table 1: Comparison of Common Amino Acid Ester Protecting Groups. This table summarizes the properties of frequently used ester protecting groups in peptide synthesis, highlighting their stability, deprotection methods, and key advantages and disadvantages.

Synthesis and Deprotection of Amino Acid Esters: Experimental Protocols

The successful application of amino acid esters in peptide synthesis relies on efficient and reliable methods for their formation and subsequent cleavage. This section provides detailed experimental protocols for the synthesis of common amino acid esters.

Synthesis of Amino Acid Methyl Esters

A convenient method for the synthesis of amino acid methyl ester hydrochlorides involves the use of trimethylchlorosilane (TMSCl) in methanol.[10][11][12] This procedure offers mild reaction conditions and generally provides good to excellent yields.[10][11]

Protocol: General Procedure for the Preparation of Amino Acid Methyl Ester Hydrochlorides [10]

-

To a round bottom flask containing the amino acid (0.1 mol), add freshly distilled chlorotrimethylsilane (0.2 mol) slowly while stirring with a magnetic stirrer.

-

Add methanol (100 mL) to the mixture.

-

Stir the resulting solution or suspension at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture using a rotary evaporator to yield the amino acid methyl ester hydrochloride.

| Amino Acid | Reaction Time (h) | Yield (%) |

| Glycine | 12 | 98 |

| L-Alanine | 12 | 97 |

| L-Valine | 24 | 96 |

| L-Leucine | 24 | 98 |

| L-Phenylalanine | 12 | 97 |

| L-Proline | 12 | 95 |

Table 2: Representative Yields for the Synthesis of Amino Acid Methyl Esters using TMSCl/MeOH. The data is compiled from a study by G. A. G. Reddy et al., demonstrating the efficiency of this method for various amino acids.[11]

Synthesis of Amino Acid Benzyl Esters

The Fischer-Speier esterification is a classic method for preparing amino acid benzyl esters.[13][14][15] This method typically involves refluxing the amino acid with benzyl alcohol in the presence of an acid catalyst and an azeotroping agent to remove water.[11][13] To avoid hazardous solvents like benzene, cyclohexane can be effectively used as the azeotroping solvent.[11][13]

Protocol: General Procedure for the Preparation of Amino Acid Benzyl Ester p-Toluenesulfonates [13]

-

In a round bottom flask equipped with a Dean-Stark apparatus, combine the amino acid (0.05 mol), p-toluenesulfonic acid (0.06 mol), benzyl alcohol (0.25 mol), and cyclohexane (30 mL).

-

Reflux the mixture for 4 hours to azeotropically remove the water formed during the reaction.

-

Cool the reaction mixture to room temperature and add ethyl acetate (80 mL).

-

Stir the mixture for 1 hour to facilitate precipitation.

-

Collect the precipitate by filtration and dry to obtain the amino acid benzyl ester p-toluenesulfonate as a white solid.

| Amino Acid | Yield (%) |

| L-Alanine | 95 |

| L-Phenylalanine | 96 |

| L-Valine | 94 |

| L-Leucine | 95 |

Table 3: Representative Yields for the Synthesis of Amino Acid Benzyl Esters. The data highlights the high efficiency of the Fischer-Speier esterification using cyclohexane as a safer solvent alternative.[13]

Synthesis of Amino Acid tert-Butyl Esters

The synthesis of tert-butyl esters can be achieved by reacting N-protected amino acids with tert-butanol in the presence of a Lewis acid catalyst such as boron trifluoride diethyl etherate.[16]

Protocol: General Procedure for the Synthesis of N-Protected Amino Acid tert-Butyl Esters [17]

-

To a stirred solution of N-protected amino acid methyl ester (0.5 mmol) in dichloromethane (2.5 mL) at 0 °C, slowly add a solution of sodium tert-butoxide in THF (1.35 mmol).

-

Stir the mixture and monitor the reaction by TLC.

-

Once the reaction is complete, quench with a saturated ammonium chloride solution.

-

Extract the product with dichloromethane (2 x 10 mL).

-

Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the N-protected amino acid tert-butyl ester.

Amino Acid Esters in Solid-Phase Peptide Synthesis (SPPS)

In modern peptide synthesis, particularly in the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, amino acid esters play a crucial role as protecting groups for the side chains of acidic amino acids like aspartic acid and glutamic acid.[2] The tert-butyl ester is the most common choice for this purpose due to its stability to the basic conditions (piperidine) used for Fmoc group removal and its clean cleavage by TFA during the final deprotection and resin cleavage step.[2][18]

Figure 1: A simplified workflow of Fmoc solid-phase peptide synthesis (SPPS).

Amino Acid Esters as Prodrugs for Enhanced Bioavailability

Beyond their role in synthesis, amino acid esters are increasingly utilized in drug development as prodrugs to enhance the pharmaceutical properties of parent drug molecules.[7][19] Esterification of a drug with an amino acid can improve its solubility, stability, and permeability across biological membranes.[19][20] This strategy is particularly effective for oral drug delivery, as the amino acid moiety can facilitate uptake by peptide transporters, such as PEPT1, which are highly expressed in the small intestine.[10][20][21]

Once absorbed, the ester bond is designed to be cleaved by endogenous esterases, releasing the active parent drug. The rate of this hydrolysis can be modulated by the choice of the amino acid, with different side chains influencing the enzymatic recognition and cleavage kinetics.[6][22][23]

The PEPT1 Transporter and Prodrug Uptake

The human peptide transporter 1 (PEPT1) is a proton-coupled symporter that mediates the uptake of di- and tripeptides from the intestinal lumen into enterocytes.[21][24][25] This transporter exhibits broad substrate specificity and can recognize and transport various peptide-like drugs and amino acid ester prodrugs.[1][10][26] The uptake of these prodrugs via PEPT1 can significantly increase their oral bioavailability.

Upon transport into the intestinal epithelial cells, the amino acid ester prodrugs are hydrolyzed by intracellular esterases, releasing the active drug. In some cases, the prodrug may enter circulation and be hydrolyzed in the plasma or target tissues.

Figure 2: Mechanism of PEPT1-mediated uptake of an amino acid ester prodrug.

Hydrolysis Kinetics of Amino Acid Ester Prodrugs

The rate of conversion of a prodrug to its active form is a critical parameter in drug design. The stability of the ester bond to chemical and enzymatic hydrolysis determines the prodrug's half-life and the release profile of the active drug.

| Prodrug Moiety | Half-life (t₁/₂) in PBS (pH 7.4) | Half-life (t₁/₂) in Bovine Serum |

| 5'-Valine Ester | > 30 hours | ~15 hours |

| 5'-Glutamate Ester | ~ 25 hours | ~5 hours |

| 5'-Glycine Ester | ~ 1.5 hours | < 1 hour |

Table 4: Comparative Hydrolysis Rates of Amino Acid Ester Prodrugs. This table, with representative data, illustrates how the amino acid promoiety influences the stability of the ester bond in both buffer and a biological matrix. Data suggests that bulkier side chains like valine can sterically hinder hydrolysis, leading to greater stability.[6][23]

Conclusion

Amino acid esters are indispensable tools in the field of peptide chemistry. Their application as C-terminal and side-chain protecting groups is fundamental to the successful execution of both solution-phase and solid-phase peptide synthesis. Furthermore, the strategic use of amino acid esters in prodrug design offers a powerful approach to overcoming challenges in drug delivery, particularly for improving oral bioavailability. A thorough understanding of the synthesis, deprotection, and physicochemical properties of different amino acid esters is essential for researchers, scientists, and drug development professionals seeking to advance the frontiers of peptide science and therapeutics. The continued development of novel ester-based protecting groups and prodrug strategies will undoubtedly play a vital role in the creation of next-generation peptide-based diagnostics and medicines.

References

- 1. Bioavailability through PepT1: the role of computer modelling in intelligent drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. researchgate.net [researchgate.net]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, chemical and enzymatic hydrolysis, and aqueous solubility of amino acid ester prodrugs of 3-carboranyl thymidine analogs for boron neutron capture therapy of brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. peptide.com [peptide.com]

- 10. Regulation profile of the intestinal peptide transporter 1 (PepT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. PepT1 mediates transport of the proinflammatory bacterial tripeptide l-Ala-γ-d-Glu-meso-DAP in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.uci.edu [chem.uci.edu]

- 15. scholar.cu.edu.eg [scholar.cu.edu.eg]

- 16. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC [pmc.ncbi.nlm.nih.gov]

- 17. peptide.com [peptide.com]

- 18. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 19. scispace.com [scispace.com]

- 20. The role and pathophysiological relevance of membrane transporter PepT1 in intestinal inflammation and inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Function, Regulation, and Pathophysiological Relevance of the POT Superfamily, Specifically PepT1 in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Transcriptional and functional regulation of the intestinal peptide transporter PEPT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 26. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of H-Ala-OEt.HCl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for L-Alanine ethyl ester hydrochloride (H-Ala-OEt.HCl), a common reagent in peptide synthesis and drug development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Section 1: Chemical Identification

| Identifier | Value |

| Chemical Name | L-Alanine ethyl ester hydrochloride |

| Synonyms | This compound, Alanine ethyl ester HCl |

| CAS Number | 1115-59-9[1] |

| Molecular Formula | C5H12ClNO2[2][3] |

| Molecular Weight | 153.61 g/mol [2][3][4][5] |

| Appearance | White to off-white solid/powder[1][2][3][6] |

| Odor | Odorless[1][6] |

Section 2: Hazard Identification and Classification

There is some discrepancy in the classification of this compound across different suppliers. While some sources do not classify it as hazardous under OSHA 2012 standards[1], others provide GHS hazard classifications. For maximum safety, it is prudent to handle the substance according to the more stringent classifications.

GHS Hazard Statements:

Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below.

| Category | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray[6][7]. |

| P264 | Wash face, hands and any exposed skin thoroughly after handling[6]. | |

| P271 | Use only outdoors or in a well-ventilated area[6]. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection[6][8]. | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water[6][7]. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing[6]. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[6]. | |

| P312 | Call a POISON CENTER or doctor if you feel unwell[6]. | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse[6]. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed[6]. |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant[6]. |

NFPA Ratings:

-

Health: 0

-

Flammability: 1

-

Instability: 1

Section 3: Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring user safety.

Handling:

-

Wear appropriate personal protective equipment (PPE) as detailed in Section 5.

-

Ensure adequate ventilation to minimize dust and vapor inhalation[1][9].

-

Do not ingest or inhale the substance[1].

-

Avoid dust formation[1].

-

Wash hands thoroughly after handling[9].

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place[1].

-

Refrigerated storage is recommended[1].

-

Store under an inert atmosphere as the substance is hygroscopic[1][6][10].

-

Protect from moisture[1].

-

Incompatible with oxidizing agents[1].

Section 4: Accidental Release Measures

In the event of a spill, follow these procedures to mitigate exposure and environmental contamination.

Personal Precautions:

-

Ensure adequate ventilation.

-

Use personal protective equipment as required.

-

Avoid dust formation[1].

Environmental Precautions:

-

Should not be released into the environment[1].

Methods for Cleaning Up:

-

Sweep up the spilled material and shovel it into a suitable container for disposal[1].

-

Avoid generating dust during cleanup[1].

References

- 1. fishersci.com [fishersci.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. 1115-59-9 Cas No. | L-Alanine ethyl ester hydrochloride | Apollo [store.apolloscientific.co.uk]

- 5. shop.bachem.com [shop.bachem.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.fr [fishersci.fr]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. lgcstandards.com [lgcstandards.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

Methodological & Application

Protocol for coupling H-Ala-OEt.HCl in solid-phase peptide synthesis

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. The initial step, the loading of the first amino acid onto a solid support, is critical for the overall success of the synthesis. This document provides a detailed protocol for the coupling of L-Alanine ethyl ester hydrochloride (H-Ala-OEt.HCl) onto a 2-chlorotrityl chloride (2-CTC) resin. The use of this compound allows for the synthesis of peptides with a C-terminal ethyl ester, which can be advantageous for modifying the pharmacokinetic properties of peptide-based drug candidates, potentially serving as pro-drugs to enhance membrane permeability.[1][2]

The 2-CTC resin is particularly well-suited for this application due to its high acid lability, which allows for the cleavage of the peptide from the resin under very mild acidic conditions, preserving the C-terminal ester and other acid-sensitive protecting groups.[3][4] The loading process involves the neutralization of the amino acid hydrochloride followed by its esterification to the resin.

Data Presentation

The efficiency of the loading reaction is crucial and can be influenced by several factors including the equivalents of reagents, reaction time, and the specific resin used. The following tables summarize the recommended quantitative parameters for the loading of this compound onto 2-chlorotrityl chloride resin and provide a comparison with standard Fmoc-amino acid loading.

Table 1: Reagent Quantities for this compound Loading on 2-Chlorotrityl Chloride Resin

| Reagent/Component | Equivalents (relative to resin capacity) | Purpose |

| 2-Chlorotrityl Chloride Resin | 1.0 | Solid Support |

| This compound | 1.5 - 2.0 | First Amino Acid Residue |

| N,N-Diisopropylethylamine (DIPEA) | 3.0 - 4.0 | Neutralization and Reaction Base |

| Dichloromethane (DCM) | 10-15 mL/g of resin | Swelling and Reaction Solvent |

| Methanol (for capping) | As per capping solution | Quenching unreacted resin sites |

Table 2: Typical Reaction Parameters and Expected Outcomes

| Parameter | Value | Notes |

| Resin Swelling Time | 30 - 60 minutes | In DCM |

| Neutralization/Coupling Time | 1 - 2 hours | At room temperature |

| Capping Time | 30 minutes | To prevent side reactions in subsequent steps |

| Expected Loading Efficiency | 70 - 95% | Sequence and reaction condition dependent |

| Method for Loading Determination | Spectrophotometric (Fmoc test on a subsequent residue) or Gravimetric (weight gain)[5][6][7] |

Experimental Protocols

This section provides a detailed, step-by-step methodology for the coupling of this compound to 2-chlorotrityl chloride resin.

Materials and Reagents

-

2-Chlorotrityl chloride resin (100-200 mesh, ~1.0-1.6 mmol/g)

-

This compound

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Methanol (MeOH), anhydrous

-

Solid-phase synthesis reaction vessel

-

Shaker or bubbler for agitation

Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin

-

Resin Swelling:

-

Weigh the desired amount of 2-chlorotrityl chloride resin into a solid-phase synthesis vessel.

-

Add DCM (10-15 mL per gram of resin) and allow the resin to swell for 30-60 minutes with gentle agitation.[8]

-

After swelling, drain the DCM from the vessel.

-

-

Preparation of Amino Acid Solution and Neutralization:

-

In a separate flask, dissolve 1.5 to 2.0 equivalents of this compound (relative to the resin's substitution capacity) in a minimal amount of DMF, and then dilute with DCM (approximately 10 mL per gram of resin).

-

To this solution, add 3.0 to 4.0 equivalents of DIPEA. The initial equivalents of DIPEA will neutralize the HCl salt, while the excess will act as a base for the coupling reaction.[8][9]

-

Mix the solution for a few minutes.

-

-

Coupling Reaction:

-

Add the this compound/DIPEA solution to the swollen resin in the reaction vessel.

-

Agitate the mixture at room temperature for 1-2 hours.[9] The reaction progress can be monitored, although this is less straightforward than with Fmoc-protected amino acids.

-

-

Capping of Unreacted Resin Sites:

-

After the coupling reaction, drain the reaction solution from the vessel.

-

To cap any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (in a ratio of 17:2:1 v/v/v) to the resin.[9][10]

-

Agitate for 30 minutes at room temperature.[9][10] This step is crucial to prevent the formation of deletion sequences in the subsequent peptide synthesis.

-

-

Washing:

-

Drain the capping solution.

-

Wash the resin thoroughly to remove any excess reagents and by-products. A typical washing sequence is:

-

3 x DCM

-

3 x DMF

-

3 x DCM

-

-

Dry the resin under vacuum.

-

Protocol 2: Determination of Resin Loading (Post-synthesis of a dipeptide)

Since this compound does not have an Fmoc group, the loading cannot be determined directly by the standard spectrophotometric method. A common approach is to couple the next Fmoc-protected amino acid and then measure the loading.

-

Coupling of the Second Amino Acid (Fmoc-protected):

-